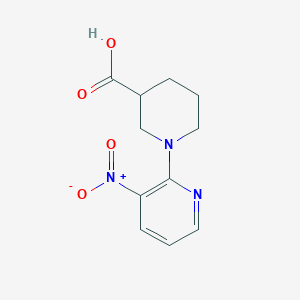

1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H13N3O4 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .

Synthesis Analysis

The synthesis of nitropyridines, which are related to the compound , involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Aplicaciones Científicas De Investigación

CCR3 Receptor Antagonists

This compound has been used in the design and synthesis of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists , which are important for the treatment of diseases like asthma and allergies .

Kinase Inhibition

Although initially not showing expected inhibitory potency on the intended target kinase, MPS1, significant activity was found on the kinase p70S6Kβ , which features an equivalent cysteine .

Hydrogenation Catalysts

Pyridine derivatives, including this compound, have been used in hydrogenation processes using cobalt-, ruthenium-, and nickel-based nanocatalysts .

Proteomics Research

This compound is available for purchase as a product for proteomics research, indicating its use in the study of proteins and their functions .

Safety and Hazards

“1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Mecanismo De Acción

Target of Action

Related compounds such as ®-(-)-3-piperidinecarboxylic acid have been found to inhibit gaba (γ-aminobutyric acid) uptake .

Mode of Action

Structure-activity relationship studies on similar compounds suggest that the linkage between the piperidine and the aromatic ring could be crucial to the inhibitory effect .

Biochemical Pathways

If it indeed acts as a GABA uptake inhibitor like its related compound, it could potentially affect the GABAergic neurotransmission pathway .

Result of Action

If it acts similarly to related compounds, it could potentially inhibit GABA uptake, thereby increasing the concentration of GABA in the synaptic cleft and enhancing GABAergic neurotransmission .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This suggests that the presence of certain solvents can influence the reactivity of nitropyridine compounds.

Propiedades

IUPAC Name |

1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-11(16)8-3-2-6-13(7-8)10-9(14(17)18)4-1-5-12-10/h1,4-5,8H,2-3,6-7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEPPMTYMYSFIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenyl[(thien-2-ylsulfonyl)amino]acetic acid](/img/structure/B1319885.png)